3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a chlorinated nitrophenyl group and a methylpropyl substituent, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound and a base. The reaction conditions often include:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (e.g., 80-120°C)
- Catalysts: Bases such as triethylamine or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
- Continuous flow reactors for better control of reaction conditions
- Use of automated systems for precise addition of reagents
- Implementation of purification techniques like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methylpropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Ammonia, primary or secondary amines, thiols, polar aprotic solvents
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid
Major Products Formed
Reduction: 3-(4-Chloro-3-aminophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Substitution: 3-(4-Substituted-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Oxidation: 3-(4-Chloro-3-nitrophenyl)-5-(2-carboxypropyl)-1,2,4-oxadiazole
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole depends on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or triggering a biological response.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which can stabilize intermediates in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Bromo-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
- 3-(4-Chloro-3-nitrophenyl)-5-(2-ethylhexyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole is unique due to its specific substituents, which can influence its physical properties, reactivity, and potential applications. The combination of a chlorinated nitrophenyl group and a methylpropyl substituent may offer distinct advantages in terms of stability, solubility, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-7(2)5-11-14-12(15-19-11)8-3-4-9(13)10(6-8)16(17)18/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYPCDXPKUTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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